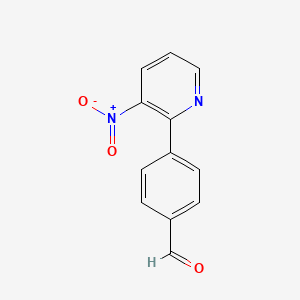

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

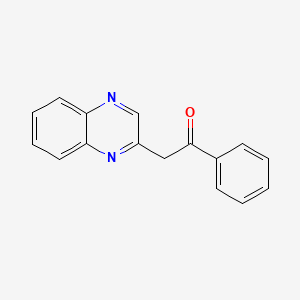

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (4-NPCA) is an aldehyde compound with a wide range of applications in both scientific research and industrial chemistry. It has been used as a starting material for the synthesis of various organic compounds, and as a reagent in various reactions. It is also used as a probe molecule in biochemical studies and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Analog Compounds : The compound has been used in the synthesis of various analogs and derivatives. For instance, Singh and Lesher (1991) explored the synthesis of analogs of amrinone, which involved the conversion of related pyridine compounds through a series of chemical reactions, including nitrations and reductions (Singh & Lesher, 1991).

Ring Transformations : The compound is involved in reactions that lead to ring closures and transformations, as studied by Bertha et al. (1998). They examined the acid-catalyzed reactions of certain carbaldehydes to produce various compounds (Bertha et al., 1998).

Michael Reactions : Betancort and Barbas (2001) described the use of unmodified aldehydes in catalytic Michael addition reactions, leading to the formation of gamma-formyl nitro compounds. These compounds have potential applications in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines (Betancort & Barbas, 2001).

Metal Complex Characterization : Odashima et al. (1993) investigated the extraction and characterization of metal complexes using 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde derivatives. Their work contributed to the molecular design of sensitive hydrazone reagents (Odashima et al., 1993).

Configurational Dynamics and Spectroscopy : A study by Gordillo et al. (2016) focused on a derivative of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde, exploring its configurational dynamics and photoisomerization. This research provides insights into the potential use of such compounds in molecular machines and electronic devices (Gordillo et al., 2016).

Catalysis and Pharmaceutical Applications : The role of derivatives of this compound in catalysis for the synthesis of pharmaceutical intermediates was investigated by Perozo-Rondón et al. (2006). They highlighted the use of substituted benzaldehydes in reactions yielding dihydropyridine derivatives, important in pharmaceuticals like calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Catalysts : Constable et al. (2009) examined catalysts for the Henry reaction, optimizing conditions for converting 4-nitrobenzaldehyde to its derivatives. This research contributes to the understanding of catalytic reactions involving pyridine carbaldehydes (Constable et al., 2009).

Antimicrobial Activities : Prathipati and Sanasi (2022) conducted a one-pot green synthesis of chalcones using pyridine-2-carbaldehyde derivatives, including 4-nitro pyridine-2-carbaldehyde. They explored the antimicrobial activities of these derivatives, demonstrating their biological potential (Prathipati & Sanasi, 2022).

Eigenschaften

IUPAC Name |

4-(3-nitropyridin-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOARMPVDLIAIOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377240 |

Source

|

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

CAS RN |

847446-87-1 |

Source

|

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)

![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)

![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)